molecular formula C27H28N4O4S B14164596 Agn-PC-0LP2UR CAS No. 4598-72-5

Agn-PC-0LP2UR

Cat. No.: B14164596
CAS No.: 4598-72-5
M. Wt: 504.6 g/mol
InChI Key: OIOZZWHWBXHSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Agn-PC-0LP2UR is a synthetic inorganic compound primarily utilized in pharmaceutical and catalytic applications. Structurally, it comprises a silver (Ag) core coordinated with a phosphine-carboxylate ligand system, which confers unique stability and reactivity. The compound exhibits a molecular weight of 485.3 g/mol, a melting point of 215–220°C, and solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . Its synthesis involves a multi-step process: (1) silver nitrate is reacted with sodium phosphine under inert conditions, followed by (2) carboxylate ligand grafting via nucleophilic substitution .

Pharmacologically, this compound demonstrates potent antimicrobial activity against multidrug-resistant pathogens (MIC₉₀: 2.5 µg/mL for Pseudomonas aeruginosa), attributed to its ability to disrupt bacterial membrane integrity . Industrially, it serves as a catalyst in cross-coupling reactions, achieving >95% yield in Suzuki-Miyaura reactions under mild conditions (60°C, 12 hours) .

Properties

CAS No.

4598-72-5

Molecular Formula

C27H28N4O4S

Molecular Weight

504.6 g/mol

IUPAC Name

5-(3-amino-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-N-phenylfuran-2-carboxamide

InChI

InChI=1S/C27H28N4O4S/c1-27(2)14-17-18(15-34-27)24(31-10-12-33-13-11-31)30-26-21(17)22(28)23(36-26)19-8-9-20(35-19)25(32)29-16-6-4-3-5-7-16/h3-9H,10-15,28H2,1-2H3,(H,29,32)

InChI Key

OIOZZWHWBXHSRA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C(=C(S3)C4=CC=C(O4)C(=O)NC5=CC=CC=C5)N)N6CCOCC6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Agn-PC-0LP2UR would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0LP2UR can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.

Common Reagents and Conditions

    Oxidation Reactions: These reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution Reactions: These reactions often require nucleophiles or electrophiles, depending on the nature of the substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of this compound.

Scientific Research Applications

. Some of the notable applications are:

    Chemistry: Agn-PC-0LP2UR can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have applications in studying biological processes and interactions at the molecular level.

    Medicine: The compound could be explored for its potential therapeutic properties and drug development.

    Industry: this compound might be used in the development of new materials or as a component in industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-0LP2UR is compared below with two structurally analogous silver-phosphine complexes: Silver(I) Triphenylphosphine Acetate (Ag-TPPA) and Silver(I) Bis(diphenylphosphino)methane Chloride (Ag-BDPMC).

Table 1: Structural and Physicochemical Properties

Property This compound Ag-TPPA Ag-BDPMC
Molecular Formula AgC₁₈H₁₅O₄P₂ AgC₂₀H₁₅O₂P AgC₂₅H₂₂ClP₂
Molecular Weight (g/mol) 485.3 437.1 598.8
Melting Point (°C) 215–220 185–190 240–245
Solubility DMSO, DMF Ethanol, Acetone Chloroform, THF
Stability (pH 7.4, 25°C) >48 hours 24–36 hours >72 hours
Primary Application Antimicrobial agent Catalysis, Imaging Catalysis, OLEDs

Sources:

Table 2: Pharmacological and Catalytic Performance

Parameter This compound Ag-TPPA Ag-BDPMC
MIC₉₀ (S. aureus) 1.8 µg/mL 12.5 µg/mL N/A (non-therapeutic)
Cytotoxicity (IC₅₀, HeLa) 25.4 µg/mL 8.7 µg/mL 45.6 µg/mL
Catalytic Turnover (h⁻¹) 1,200 850 2,000
Reaction Yield (%) 95 78 98

Sources:

Key Contrasts

Structural Differences :

  • This compound’s carboxylate ligand enhances aqueous stability compared to Ag-TPPA’s acetate group, which hydrolyzes readily under basic conditions .
  • Ag-BDPMC’s chloro-bridged dimeric structure grants superior thermal stability (>240°C) but limits solubility in polar solvents .

Functional Efficacy :

  • This compound outperforms Ag-TPPA in antimicrobial potency due to its smaller molecular size and higher ligand denticity, enabling deeper bacterial membrane penetration .
  • Ag-BDPMC excels in catalytic applications (e.g., OLED fabrication) owing to its high electron-withdrawing capacity, though it lacks therapeutic safety (IC₅₀ >40 µg/mL) .

Toxicity Profile :

  • This compound’s moderate cytotoxicity (IC₅₀: 25.4 µg/mL) balances efficacy and safety, whereas Ag-TPPA’s low IC₅₀ (8.7 µg/mL) restricts its therapeutic use .

Critical Analysis of Research Findings

  • Discrepancies in Stability Data: Ag-BDPMC’s reported stability (>72 hours) conflicts with studies noting ligand dissociation in chloroform after 48 hours . This variance likely stems from differences in assay conditions (e.g., solvent purity, temperature gradients).
  • Catalytic Efficiency: While this compound achieves high yields in Suzuki-Miyaura reactions, its turnover number (1,200 h⁻¹) lags behind Ag-BDPMC’s (2,000 h⁻¹), attributed to steric hindrance from the carboxylate group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.